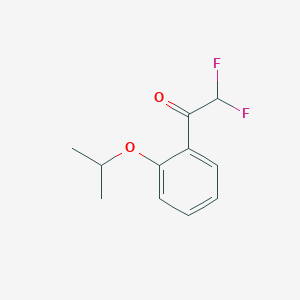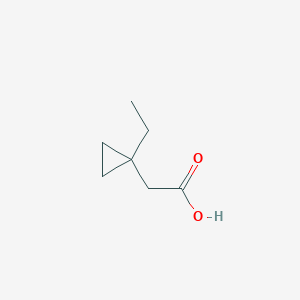
2-(1-ethylcyclopropyl)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethylcyclopropyl)acetic acid is an organic compound belonging to the class of carboxylic acids It features a cyclopropyl ring substituted with an ethyl group at the 1-position and an acetic acid moiety at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethylcyclopropyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 1-ethylcyclopropylmethanol with a suitable oxidizing agent to form the corresponding aldehyde, which is then further oxidized to the carboxylic acid. Another method involves the alkylation of cyclopropylacetic acid with ethyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-ethylcyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl derivatives or esters.
Applications De Recherche Scientifique
2-(1-ethylcyclopropyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(1-ethylcyclopropyl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclopropyl ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylacetic acid: Similar structure but lacks the ethyl substitution.
Ethylacetic acid: Contains an ethyl group but lacks the cyclopropyl ring.
Cyclopropylmethanol: Contains a cyclopropyl ring but has a hydroxyl group instead of a carboxylic acid.
Uniqueness
2-(1-ethylcyclopropyl)acetic acid is unique due to the presence of both the cyclopropyl ring and the ethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2-(1-ethylcyclopropyl)acetic acid |
InChI |
InChI=1S/C7H12O2/c1-2-7(3-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9) |
Clé InChI |
WBBQXJQRPOWIDZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


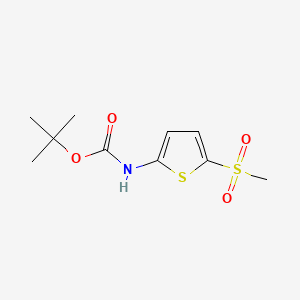
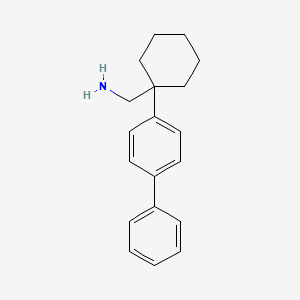


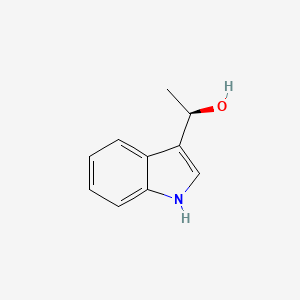




![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
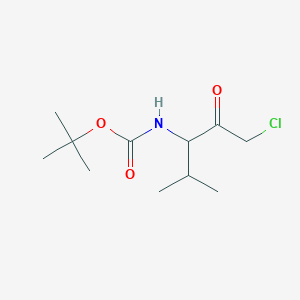
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
